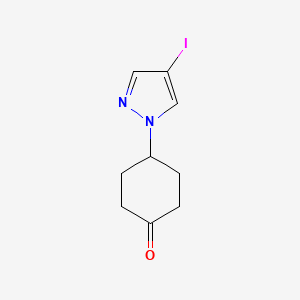
4-(4-碘-1H-吡唑-1-基)环己酮
描述
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone is a chemical compound with the CAS Number: 1227611-94-0. Its molecular weight is 290.1 and its IUPAC name is 4-(4-iodo-1H-pyrazol-1-yl)cyclohexan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11IN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8H,1-4H2 .科学研究应用
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone: Scientific Research Applications:
Antimicrobial Studies
Pyrazole derivatives have been recognized for their antimicrobial properties. They can be used in the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Anti-inflammatory and Analgesic Applications
These compounds have also shown potential as anti-inflammatory and analgesic agents, which could lead to new treatments for conditions causing inflammation and pain .
Anticonvulsant and Antidepressant Effects
Research indicates that pyrazole derivatives can be effective in treating convulsions and depression, suggesting applications in neurological and psychological disorders .
Antitumor and Anticancer Properties
Pyrazole derivatives have been evaluated for their antitumor potential against various cell lines, indicating their use in cancer research and therapy .
Antiviral Activities
These compounds may also play a role in the development of antiviral drugs, potentially offering new ways to combat viral infections .
Anthelmintic Uses
Their anthelmintic properties suggest applications in treating parasitic worm infestations .
Antioxidant Properties
The antioxidant capabilities of pyrazole derivatives point to their use in research focused on combating oxidative stress-related diseases .
Herbicidal Activities
Lastly, these compounds have been noted for their herbicidal properties, which could be useful in agricultural research to develop new weed control methods .
Synthesis and antimicrobial studies of azomethine and N-arylamine… Synthesis and therapeutic potential of imidazole containing compounds… Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications
安全和危害
属性
IUPAC Name |
4-(4-iodopyrazol-1-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDBEHZCSTWVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

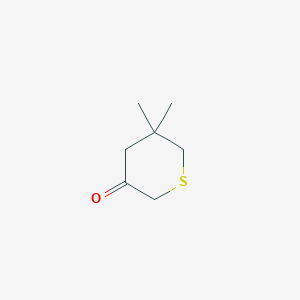

![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)
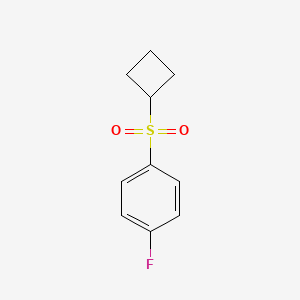
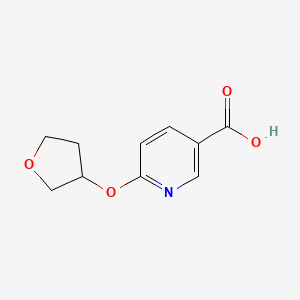
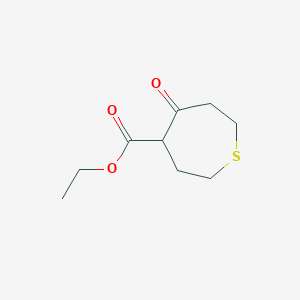
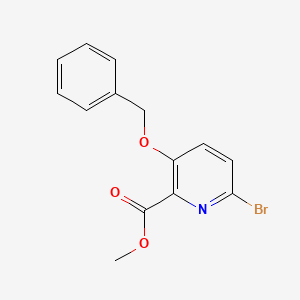
![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)
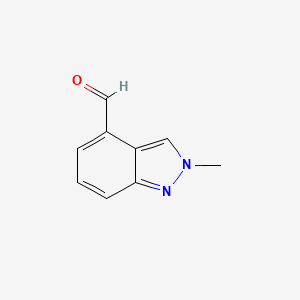




![5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B1397835.png)